methyl 3-(4-bromophenyl)acrylate
Overview
Description
methyl 3-(4-bromophenyl)acrylate is an organic compound with the molecular formula C10H9BrO2. It is a derivative of 2-propenoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl group, and a bromophenyl group is attached to the propenoic acid backbone. This compound is known for its applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-bromophenyl)acrylate typically involves the esterification of 3-(4-bromophenyl)-2-propenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
methyl 3-(4-bromophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: 3-(4-bromophenyl)-2-propenoic acid.
Reduction: 3-(4-bromophenyl)-2-propenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 3-(4-bromophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(4-bromophenyl)acrylate depends on the specific application and the target molecule. In general, the compound can act as an electrophile in various chemical reactions, allowing it to form covalent bonds with nucleophiles. The bromophenyl group can also participate in π-π interactions and hydrogen bonding, which can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester: Similar structure but with an ethyl group instead of a methyl group.
2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester: Similar structure but with a chlorine atom instead of a bromine atom.
2-Propenoic acid, 3-(4-fluorophenyl)-, methyl ester: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
methyl 3-(4-bromophenyl)acrylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogen atoms. The bromine atom also influences the compound’s physical and chemical properties, such as its boiling point, solubility, and reactivity.
Biological Activity
Methyl 3-(4-bromophenyl)acrylate (CAS 71205-17-9) is an organic compound with significant biological activity, particularly in the fields of cancer research and proteomics. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHBrO and a molecular weight of 241.08 g/mol. The presence of the bromine atom enhances its reactivity and potential biological activity compared to similar compounds. The structure is characterized by an acrylate functional group, which is known for its ability to participate in various chemical reactions, including nucleophilic attacks due to the carbonyl carbon of the ester group.
The biological activity of this compound is primarily attributed to its interaction with biological molecules through its functional groups. The bromine atom can engage in halogen bonding, influencing the compound's reactivity with proteins and other biomolecules.
- Covalent Bonding : this compound has been utilized for labeling proteins by reacting with cysteine residues, forming covalent bonds that introduce mass tags for identification in proteomics.
- Antiproliferative Activity : Research indicates that similar acrylate compounds exhibit significant antiproliferative effects on cancer cell lines, particularly breast cancer cells (e.g., MDA-MB-231). These compounds are known to inhibit tubulin polymerization, which is critical for cell division .
Antiproliferative Effects
This compound has demonstrated notable cytotoxic effects against various cancer cell lines:
- Cell Line Studies : In vitro studies have shown that related acrylate compounds exhibit IC values ranging from 3.24 to 4.83 µM against the MDA-MB-231 breast cancer cell line, indicating strong antiproliferative activity .
Compound | IC (µM) | Cell Line |
---|---|---|
4b | 3.24 ± 0.13 | MDA-MB-231 |
CA-4 | 1.27 ± 0.09 | MDA-MB-231 |
5a | 4.83 | MDA-MB-231 |
These findings suggest that this compound may share similar mechanisms of action with these compounds, potentially leading to cell cycle arrest and apoptosis.
Cell Cycle Arrest and Apoptosis
Flow cytometry studies have indicated that treatment with this compound could result in significant cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .
- Apoptosis Induction : The compound has been associated with increased rates of apoptosis in treated cells, as evidenced by Annexin V-FITC/PI staining techniques that showed elevated percentages of both early and late-stage apoptotic cells following treatment .
Proteomics Applications
In proteomics research, this compound has been employed for labeling proteins due to its ability to form stable covalent bonds with cysteine residues. This application facilitates the identification and characterization of proteins within complex mixtures, enhancing our understanding of cellular processes and disease mechanisms.
Cancer Research
Recent studies have focused on the synthesis of various acrylate derivatives, including those related to this compound, which have shown promising results in inhibiting tumor growth in vivo. For instance, compounds exhibiting similar structures have been tested for their efficacy against different breast cancer models, demonstrating significant potential as therapeutic agents .
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKOGXVHZUSUAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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